Cas no 1200-22-2 (Lipoic acid)

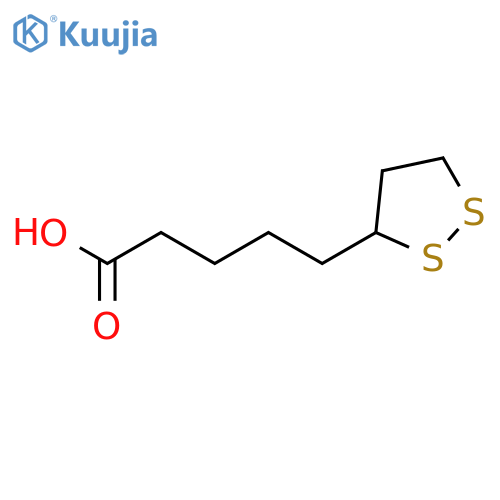

Lipoic acid structure

商品名:Lipoic acid

Lipoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid

- R-(+)-ALPHA-LIPOIC ACID

- R-ALPHA-LIPOIC ACID

- (R)-LIPOIC ACID

- (R)-(+)-Thioctic Acid

- (3R)-1,2-Dithiolane-3-pentanoic Acid

- (R)-(+)-a-Lipoic Acid

- Byodinoral 300

- Lipoec

- Thiogamma

- Tiobe

- 1,2-Dithiolane-3-pentanoic acid, (3R)-

- LIPOIC ACID (D-LIPOIC ACID)

- R-A-LIPOIC ACID (D-LIPOIC ACID)

- 1,2-Dithiolane-3-pentanoic acid, (3R)- (9CI)

- 1,2-Dithiolane-3-pentanoic acid, (R)-

- Tiobec

- R (+) Alpha lipoic Acid ( D-Form)

- (R)-1,2-Dithiolane-3-valeric Acid

- (R)-(+)-α-Lipoic acid

- (R)-(+)-1,2-Dithiolane-3-pentanoic acid

- (R)-alpha-Lipoic Acid

- (+)-A-LIPOIC ACID

- R(+)Alpha Lipoic Acid

- (+)-Thioctic acid

- 1,2-dithiolane-3-pentanoic acid

- 1,2-Dithiolane-3R-pentanoic acid

- 1,2-dithiolane-3-valeric acid

- alpha-Lipoic acid

- Heparlipon

- R-(+)-Thioctic acid

- R-Lipoate

- R-Lipoic acid

- thioctic acid

- (R)-Thioctic Acid

- lipoic acid

- (+)-alpha-Lipoic acid

- Thioctic acid d-form

- Tioctic Acid

- D-Thioctic acid

- (R)-(+)-lipoic acid

- (R)-1,2-Dithiolane-3-pentanoic acid

- (R)-6,8-thioctic acid

- lipoate

- 5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid

- (R)-(+)-Lipoate

- 1,2-Dithiolane-3R-

- C8H14O2S2

- Z1269228108

- MFCD01631142

- J-004243

- NCGC00094396-01

- CHEMBL134342

- AC-8133

- R-(+)-Lipoic acid

- L0207

- (?)-alpha-Lipoic Acid

- Tiobec Retard

- LMFA01130001

- AS-11009

- Q27887203

- UNII-VLL71EBS9Z

- D-THIOCTIC ACID [WHO-DD]

- NCGC00261814-01

- CS-0694941

- EU-0101129

- THIOCTIC ACID D-FORM [MI]

- Thioctanoic acid

- Tox21_501129

- DTXSID20152651

- (R)-6,8-DITHIOOCTANOIC ACID

- 5-[(3R)-3-dithiolanyl]pentanoic acid

- HY-18733R

- EN300-7352963

- (+)-1,2-Dithiolane-3-valeric Acid

- .ALPHA.-LIPOIC ACID, D-

- NS00068623

- ( inverted question mark)-alpha-Lipoic Acid

- (R)-(+)-?-Lipoic Acid

- HMS3263B19

- 5-[(3R)-dithiolan-3-yl]pentanoic acid

- SR-01000076163

- R-alpha Lipoic acid

- alpha-(+)-Lipoic acid

- AC-11124

- (r)-(+)-alpha-lipoic acid

- ARLIPOIC ACID

- A804416

- NCGC00094396-02

- A-Lipoic acid

- 1200-22-2

- (R)-(+)--Lipoic acid;R-(+)-Thioctic acid

- GTPL4822

- VLL71EBS9Z

- DB00166

- s3998

- AGBQKNBQESQNJD-SSDOTTSWSA-N

- BDBM50106731

- Thioctic acid, d form

- Thioderm

- T 5625

- (+/-)-alpha-Lipoic acid

- NCGC00094396-05

- SR-01000076163-1

- (y)-alpha-Lipoic Acid

- NCGC00094396-03

- ( inverted question mark)-1,2-Dithiolane-3-pentanoic acid

- (R)-(+)-1,2-Dithiolane-3-pentanoic acid, 97%

- Q-201824

- LP01129

- (R)-5-(1,2-Dithiolan-3-yl)pentanoicacid

- SDCCGSBI-0051097.P002

- Lipoic acid (Standard)

- HY-18733

- (+)- alpha -Lipoic acid

- AKOS015892879

- Lopac0_001129

- (+)-

- (R)-(+)-alpha-Lipoic acid, analytical standard

- Berlition

- CS-5076

- CHEBI:30314

- SCHEMBL7924

- CCG-205204

- ARLIPOIC ACID [INN]

- R-LA

- NCGC00094396-06

- NCGC00094396-04

- (R)-(+)-alpha-Lipoic acid, >=98.0% (HPLC)

- α-Lipoic acid

- 6,8-thioctate

- RLA

- 5-[1,2]Dithiolan-3-yl-pentanoate

- 6,8-thiotate

- DL-THIOCTIC ACID

- MLS001332379

- 5-(dithiolan-3-yl)valerate

- MLSMR

- MLS001332380

- thioctate

- SMR000058198

- 5-(1,2-dithiolan-3-yl)valerate

- 5-[3-(1,2-dithiolanyl)]pentanoate

- 1,2-dithiolane-3-valerate

- 1,2-dithiolane-3-pentanoate

- MLS002153365

- 6-thioctate

- 6-thiotate

- MLS000069736

- liponate

- 5-(1,2-dithiolan-3-yl)pentanoate

- R-(+)-Alpha Lipoic Acid

- GLXC-03742

- R-(+)-alpha-Lipoic acid; (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid

- (R)-(+)-

- FL24904

- (3R)-1,2-Dithiolane-3-pentanoic acid;(R)-(+)-1,2-Dithiolane-3-pentanoic acid;(+)-1,2-Dithiolane-3-valeric acid

- Lipoic acid

-

- MDL: MFCD01631142

- インチ: 1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m1/s1

- InChIKey: AGBQKNBQESQNJD-SSDOTTSWSA-N

- ほほえんだ: S1[C@@]([H])(C([H])([H])C([H])([H])S1)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H]

計算された属性

- せいみつぶんしりょう: 206.04362

- どういたいしつりょう: 206.043521

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.9

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.218

- ゆうかいてん: 48-52 °C (lit.)

- ふってん: 362.5 °C at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: 114 ° (C=1, EtOH)

- PSA: 37.3

- LogP: 2.78510

- マーカー: 9326

- 光学活性: [α]20/D +104°, c = 1 in chloroform

- ようかいせい: 未確定

- 酸性度係数(pKa): 5.4(at 25℃)

- ひせんこうど: +100° ~ +120° (C=1, EtOH)

- かんど: 光、熱、空気、湿度に敏感

Lipoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/38

- セキュリティの説明: 20-36-26-35

- ちょぞうじょうけん:4°C, protect from light

Lipoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM248133-25g |

Lipoic acid |

1200-22-2 | 95% | 25g |

$138 | 2022-06-14 | |

| eNovation Chemicals LLC | D543373-10g |

(R)-(+)-1,2-Dithiolane-3-pentanoic acid |

1200-22-2 | 95% | 10g |

$350 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1103542-100kg |

(R)-(+)-1,2-Dithiolane-3-pentanoic acid |

1200-22-2 | 95% | 100kg |

$61900 | 2024-07-28 | |

| Enamine | EN300-7352963-1.0g |

5-[(3R)-1,2-dithiolan-3-yl]pentanoic acid |

1200-22-2 | 95% | 1g |

$24.0 | 2023-05-05 | |

| OTAVAchemicals | 12486999-100MG |

5-[(3S)-1,2-dithiolan-3-yl]pentanoic acid |

1200-22-2 | 95% | 100MG |

$100 | 2023-06-25 | |

| OTAVAchemicals | 12486999-1G |

5-[(3S)-1,2-dithiolan-3-yl]pentanoic acid |

1200-22-2 | 95% | 1G |

$175 | 2023-06-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R99360-1g |

Lipoic acid |

1200-22-2 | 1g |

¥79.0 | 2021-09-08 | ||

| ChemScence | CS-5076-500mg |

Lipoic acid |

1200-22-2 | 99.59% | 500mg |

$72.0 | 2021-09-02 | |

| Fluorochem | 091927-5g |

R)-5-(1,2-Dithiolan-3-yl)pentanoic acid |

1200-22-2 | 98% | 5g |

£30.00 | 2022-02-28 | |

| eNovation Chemicals LLC | K53315-5g |

(R)-(+)-1,2-Dithiolane-3-pentanoic acid |

1200-22-2 | 98% | 5g |

$350 | 2024-05-25 |

Lipoic acid サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1200-22-2)Lipoic acid

注文番号:A804416

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:42

価格 ($):479.0

Shanghai Joy Biotech Ltd

ゴールドメンバー

(CAS:1200-22-2)(R)-(+)-Lipoic acid

注文番号:JY189

在庫ステータス:in Stock

はかる:100g;1kg;10kg;25kg

清らかである:98%

最終更新された価格情報:Friday, 30 May 2025 09:05

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1200-22-2)(R)-(+)-1,2-Dithiolane-3-pentanoic acid

注文番号:LE8730

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:00

価格 ($):discuss personally

Lipoic acid 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

1200-22-2 (Lipoic acid) 関連製品

- 62-46-4(Lipoic acid)

- 1077-28-7(α-Lipoic Acid)

- 5616-71-7(Homo-α-lipoic Acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1200-22-2)(R)-(+)-1,2-Dithiolane-3-pentanoic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1200-22-2)R-(+)-硫辛酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ